molecular formula C7H6FNO B1200420 4-Fluorobenzamide CAS No. 824-75-9

4-Fluorobenzamide

Cat. No.: B1200420
CAS No.: 824-75-9
M. Wt: 139.13 g/mol
InChI Key: VNDHYTGVCGVETQ-UHFFFAOYSA-N
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Description

4-Fluorobenzamide is an organic compound with the molecular formula C7H6FNO . It is a derivative of benzamide where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Scientific Research Applications

4-Fluorobenzamide has a wide range of applications in scientific research:

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Utilized in the development of enzyme inhibitors and probes for biological studies.
  • Investigated for its potential as a ligand in receptor binding studies.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
  • Studied for its role in drug design and development.

Industry:

  • Used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
  • Employed in the production of specialty chemicals and materials.

Safety and Hazards

4-Fluorobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzamide can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:

    Starting Material: 4-Fluorobenzoic acid

    Reagent: Ammonia or an amine

    Dehydrating Agent: Thionyl chloride

    Reaction Conditions: The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of high-quality starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve the desired product quality.

Chemical Reactions Analysis

4-Fluorobenzamide undergoes various chemical reactions, including:

Oxidation:

    Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Conditions: Acidic or basic medium

    Products: 4-Fluorobenzoic acid

Reduction:

    Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Conditions: Anhydrous conditions

    Products: 4-Fluorobenzylamine

Substitution:

    Reagents: Halogenating agents (e.g., bromine or chlorine)

    Conditions: Presence of a catalyst such as iron(III) chloride (FeCl3)

    Products: Halogenated derivatives of this compound

Mechanism of Action

The mechanism of action of 4-Fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in its activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

4-Fluorobenzamide can be compared with other similar compounds, such as:

    4-Chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.

    4-Bromobenzamide: Contains a bromine atom in place of fluorine, leading to variations in chemical properties and uses.

    4-Methylbenzamide: Substituted with a methyl group, resulting in different physical and chemical characteristics.

Uniqueness of this compound:

  • The presence of the fluorine atom imparts unique electronic properties to the compound, affecting its reactivity and interactions with other molecules.
  • It has distinct applications in pharmaceuticals and agrochemicals due to its specific chemical behavior.

Properties

IUPAC Name

4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDHYTGVCGVETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231717
Record name 4-Fluorobenzamide
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Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

824-75-9
Record name 4-Fluorobenzamide
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Record name 4-Fluorobenzamide
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Record name 4-Fluorobenzamide
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Record name 4-Fluorobenzamide
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Record name 4-fluorobenzamide
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Record name 4-FLUOROBENZAMIDE
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Synthesis routes and methods I

Procedure details

Formula I where R1 is Pyridin-3-yl, R2 is CN, and R3 is 4-Fluorophenyl To a solution of 1 eq. (0.1 g, 0.473 mmol) of 3-(pyridin-3-yloxy)-5-cyano-aniline in 0.47 M in CH2Cl2 (1 mL) and 1.6 eq. of pyridine (0.56 g, 0.71 mmol) was added 3 eq. of 4-fluorobenzoyl chloride (0.225 g, 1.42 mmol) and the resultant mixture stirred at rt overnight. The reaction mixture was diluted with CH2Cl2, washed with sat. NaHCO3, dried (Na2SO4) and concentrated in vacuo. The resultant residue was diluted with toluene and concentrated in vacuo (5 times). Purification by chromatography over silica with 5% MeOH/CH2Cl2 as the eluant afforded 134 mg of a the desired title compound of Formula I, N-[3-cyano-5-(pyridin-3-yloxy)-phenyl]]-4-fluoro-benzamide, as a solid (85% yield). Mpt 169-172° C. MS (M−1) 332.3.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

70.0 g (0.5 mol) of 4-fluorobenzoic acid, 30.0 g (0.50 mol) of urea and 0.5 g of phosphorous acid are heated in 100 ml of mesitylene with stirring at from 150 to 158° C. for 8 h. After cooling to 25° C. the solid is filtered off with suction and is washed with 50 ml of mesitylene. The filter cake is introduced into 250 ml of water, and the mixture is adjusted to a pH of 12 with aqueous sodium hydroxide solution and subjected to steam distillation. Subsequently the solid is filtered off with suction and dried at 100° C. 50.7 g of 4-fluorobenzamide are obtained having a melting point of from 147° to 150° C. This corresponds to a yield of 72.9% of theory. By acidification of the aqueous mother liquor to a pH of 2, 5.9 g of 4-fluorobenzoic acid (8.4% of theory) are obtained, which can be employed again in a subsequent batch.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
72.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Fluorobenzamide?

A1: this compound has a molecular formula of C7H6FNO and a molecular weight of 139.13 g/mol.

Q2: Are there any spectroscopic data available for this compound and its derivatives?

A3: Yes, researchers commonly utilize techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry to characterize the structure of this compound derivatives. [, , , ]

Q3: What is known about the electron density distribution in this compound?

A4: Studies employing high-resolution X-ray diffraction and theoretical calculations have explored the electron density distribution in this compound. These studies have revealed details about the nature of C-F bonding and intermolecular interactions in the solid state. [, ]

Q4: Have any polymorphic forms of this compound been reported?

A5: Yes, a study identified two distinct monoclinic polymorphs of N-[bis(morpholin-4-yl)phosphinoyl]-4-fluorobenzamide, characterized by different space groups (P21/n and C2/c). These polymorphs showcase variations in their crystal packing and intermolecular interactions. []

Q5: Has this compound been explored in the context of material science?

A6: Yes, researchers have investigated this compound derivatives for applications in materials. For example, semiaromatic polyamides containing this compound units have been synthesized and found to possess desirable thermal and mechanical properties, making them suitable for use as heat-resistant optical films. []

Q6: Does this compound have any known biological activity?

A7: Yes, this compound derivatives have demonstrated various biological activities, including anti-HIV, antinociceptive, antimicrobial, and urease inhibitory properties. [, , , ]

Q7: How do this compound derivatives exert their anti-HIV activity?

A8: Studies suggest that this compound derivatives might function as HIV-1 integrase inhibitors. Docking studies indicate that their antiviral activity could involve interactions with the Mg2+ coordination site of the HIV-1 integrase enzyme. []

Q8: What is the mechanism of action of this compound derivatives in pain management?

A9: While the precise mechanism remains unclear, studies on N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives, which include a this compound moiety, indicate potential antinociceptive properties. These compounds exhibited significant pain-reducing effects in animal models. []

Q9: What is known about the pharmacokinetics of this compound derivatives in animal models?

A10: Research on a specific this compound derivative, YM758, a “funny” If current channel inhibitor, provides insights into its pharmacokinetic properties. Studies in dogs revealed that the drug's effect on heart rate lasted longer than its plasma concentration, suggesting strong binding to its target. Additionally, research explored the role of transporters, such as OATP1B1 and MDR1, in the hepatic uptake and excretion of YM758 in rats and humans. [, , , ]

Q10: Has this compound or its derivatives been used for PET imaging?

A11: Yes, 18F-labeled this compound derivatives, such as 18F-FB-A20FMDV2 and 18F-FBzBMS, have been developed and investigated as PET tracers for imaging the αvβ6 integrin and the endothelin-A receptor, respectively. These tracers exhibited specific binding to their targets in preclinical and clinical settings. [, ]

Q11: Is there any information available about the toxicology and safety of this compound derivatives?

A12: Preclinical toxicology assessments of 18F-FB-A20FMDV2, a this compound derivative developed for imaging αvβ6 integrin, revealed no adverse findings. Additionally, the first-in-human study of this tracer showed no adverse effects in healthy subjects. []

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